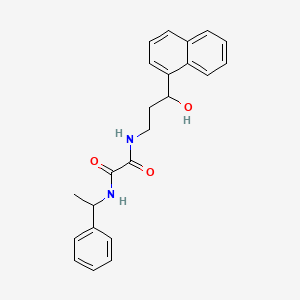

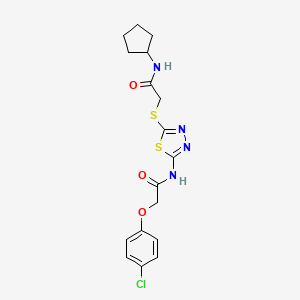

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide, commonly known as HNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HNP is a novel oxalamide derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.

Wissenschaftliche Forschungsanwendungen

Naphthalene-derived compounds, including N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(1-phenylethyl)oxalamide, have been studied across various fields for their unique chemical properties and applications. This discussion explores the scientific research applications of these compounds, excluding information related to drug use, dosage, and side effects, focusing on their roles in materials science, organic synthesis, and as chemosensors.

Applications in Catalysis and Organic Synthesis

A class of N-(naphthalen-1-yl)-N'-alkyl oxalamides has demonstrated significant efficacy as ligands in copper-catalyzed arylation reactions. These ligands have enabled the coupling of (hetero)aryl iodides with primary amines under notably mild conditions, showcasing their utility in facilitating complex organic synthesis processes with high turnovers and minimal catalyst loading. This advancement offers a more efficient pathway for preparing (hetero)aryl amines, a crucial component in various pharmaceuticals and organic materials (Gao et al., 2017).

Chemosensory Applications

Naphthalene derivatives have been effectively used as chemosensors, with specific applications in detecting metal ions and other substances. For instance, a naphthalene thiourea derivative has been employed as a dual chemosensor for F− and Cu2+/Hg2+ ions, showcasing its potential in environmental monitoring and bioimaging of Cu2+ ions in macrophage cells. This dual functionality underscores the versatility of naphthalene-derived compounds in sensing applications, providing a foundation for developing novel detection systems for a range of analytes (Udhayakumari & Velmathi, 2015).

Materials Science and Electronics

In the realm of materials science, naphthalene-derived compounds have been incorporated into host materials for organic light-emitting diodes (OLEDs). These compounds, characterized by their bipolar charge-transporting properties, have significantly influenced the development of high-efficiency yellow phosphorescent OLEDs. The ability to fine-tune the molecular structure of these materials to achieve desired electronic properties highlights the significant potential of naphthalene derivatives in advancing organic electronics and photonics technologies (Nam et al., 2018).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(1-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3/c1-16(17-8-3-2-4-9-17)25-23(28)22(27)24-15-14-21(26)20-13-7-11-18-10-5-6-12-19(18)20/h2-13,16,21,26H,14-15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYCTTYIJQEOMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopentyl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701481.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2701485.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2701486.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2701487.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2701492.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)